Product packaging for 19-Norpregn-4-en-20-yn-17-yl acetate(Cat. No.:)

19-Norpregn-4-en-20-yn-17-yl acetate

Cat. No.: B1230817
M. Wt: 326.5 g/mol
InChI Key: NCFRAPQDQZEHED-HXHPNZSMSA-N
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Description

Historical Context of 19-Norpregn-4-en-20-yn-17-yl acetate (B1210297) Discovery and Early Chemical Characterization

The journey of 19-Norpregn-4-en-20-yn-17-yl acetate, or Norethindrone (B1679910) Acetate (NETA), is deeply rooted in the mid-20th-century quest for synthetic steroid hormones. The groundwork was laid in the 1940s, a period marked by a burgeoning interest among chemists and pharmaceutical companies in synthesizing steroids, fueled by advancements in the understanding of hormones and endocrinology. asu.edu A pivotal discovery was made in 1943 by Russell Marker, who developed a method to synthesize progestin in large quantities from diosgenin, a steroid found in Mexican yams. asu.edupbs.org This breakthrough established the Syntex, S.A. laboratories in Mexico City as a key center for hormone research. asu.edu

It was at Syntex that chemist Carl Djerassi, in 1951, first synthesized norethindrone (also known as norethisterone), the parent compound of NETA. asu.edunih.gov This new compound was a potent, orally effective form of synthetic progesterone (B1679170), proving to be eight times more powerful than the natural hormone. pbs.org Norethindrone was initially developed to address gynecological issues like irregular menstruation. nih.govdrugbank.com

Following the synthesis of norethindrone, its acetate ester, norethindrone acetate (NETA), was developed. Schering AG filed for a patent for NETA in June 1957, which was subsequently issued in December 1960. wikipedia.org The compound was first introduced for medical use in the United States in March 1964 as a component of an oral contraceptive. wikipedia.org The development of norethindrone and its derivatives was a landmark achievement that revolutionized female reproductive health and became foundational to the creation of hormonal contraceptives. asu.edu

Structural Classification and Academic Relevance as a Steroid Derivative

This compound is a synthetic steroid that is structurally classified as a progestin of the 19-nortestosterone group. drugbank.comwikipedia.org As its name suggests, it is the acetate ester of norethisterone, formed by converting the hydroxyl group at the C17β position of norethisterone into its acetate ester. wikipedia.orgnih.gov

From a chemical standpoint, NETA is a derivative of several key steroids:

Testosterone (B1683101): It features an ethynyl (B1212043) group at the C17α position. wikipedia.org

Nandrolone (19-nortestosterone): The methyl group typically found at the C19 position of the steroid nucleus is absent. wikipedia.org

Ethisterone (17α-ethynyltestosterone): It shares the core structure of this early synthetic progestin. wikipedia.org

The molecule is specifically a 3-oxo-Delta(4) steroid, a terminal acetylenic compound, and an acetate ester. nih.gov Its academic relevance is significant as it serves as a prodrug to norethindrone in the body. wikipedia.org The study of its pharmacokinetics and metabolism has provided valuable insights into how steroid esters are processed and activated in vivo. ebi.ac.uk Furthermore, its role as a key component in early and subsequent hormonal contraceptives makes it a subject of extensive research in medicinal chemistry, pharmacology, and reproductive biology. wikipedia.orgwikipedia.org

Chemical and Physical Properties of Norethindrone Acetate

Property Value Source
IUPAC Name [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate nih.gov
Molecular Formula C₂₂H₂₈O₃ drugbank.comnih.gov
Molar Mass 340.463 g·mol⁻¹ wikipedia.org

| CAS Number | 51-98-9 | drugbank.comnih.gov |

Overview of Academic Research Trajectories for Synthetic Progestins

The academic and industrial pursuit of synthetic progestins began with the challenge of overcoming the limitations of natural progesterone, which was expensive to extract from animal sources and had to be injected. pbs.org The primary goal was to create potent, orally active compounds for treating gynecological disorders. pbs.org

The synthesis of norethindrone in 1951 marked the dawn of the first generation of synthetic progestins. asu.edu This discovery, along with that of norethynodrel, catalyzed a wave of research focused on harnessing these compounds for contraception. asu.edunih.gov The initial research trajectory centered on establishing the efficacy of these new progestins in preventing ovulation. asu.eduwikipedia.org

As the use of first-generation progestins became widespread, research began to focus on refining their molecular structure to improve their therapeutic profiles. nih.gov A significant research direction involved mitigating the androgenic side effects associated with 19-nortestosterone derivatives. nih.gov This led to the development of second and third-generation progestins, designed to have greater specificity for the progesterone receptor and reduced affinity for androgen, estrogen, and other steroid receptors. nih.govnih.gov

More recent academic research has explored novel progestins with specific properties, such as partial antiandrogenic or antimineralocorticoid activity. nih.gov The development of the 19-norpregnane class of progestins, for example, yielded molecules with high specificity for the progesterone receptor with minimal interaction with other receptors. nih.gov Concurrently, research has expanded beyond oral formulations to investigate alternative delivery systems, including parenteral methods like implants, vaginal rings, and transdermal gels, to improve user convenience and modify pharmacokinetic profiles. nih.gov This ongoing evolution reflects a continuous effort to design synthetic progestins with enhanced specificity and targeted therapeutic action. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H30O2 B1230817 19-Norpregn-4-en-20-yn-17-yl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H30O2/c1-4-22(24-15(2)23)14-12-20-19-10-9-16-7-5-6-8-17(16)18(19)11-13-21(20,22)3/h1,7,17-20H,5-6,8-14H2,2-3H3/t17-,18+,19+,20-,21-,22?/m0/s1

InChI Key

NCFRAPQDQZEHED-HXHPNZSMSA-N

Isomeric SMILES

CC(=O)OC1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CCCC[C@H]34)C)C#C

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CCCCC34)C)C#C

Synonyms

lynestrenol acetate

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 19 Norpregn 4 En 20 Yn 17 Yl Acetate

Classical and Contemporary Synthetic Routes to 19-Norpregn-4-en-20-yn-17-yl acetate (B1210297)

The synthesis of 19-Norpregn-4-en-20-yn-17-yl acetate has evolved from classical multi-step procedures to more refined contemporary methods that prioritize efficiency, yield, and purity. These routes typically involve the construction of the core steroid structure followed by key functional group manipulations.

Key Starting Materials and Intermediate Compounds in this compound Synthesis

The synthesis of this compound originates from readily available steroid precursors. A common and established route begins with 19-nor-4-androstenedione. google.com This process involves a sequence of four main reactions: protection of the ketone group, introduction of the ethynyl (B1212043) group at the C-17 position, deprotection, and finally, esterification of the C-17 hydroxyl group. google.com

Another classical approach utilizes a 19-hydroxy-3-keto-Δ⁴-steroid as the starting material. google.com This method involves forming a 19-nor-3,5-diene-3-amine intermediate through a reaction with a secondary amine like pyrrolidine, piperidine, or morpholine. google.com This intermediate is then hydrolyzed, often in an acidic medium, to yield the 19-nor steroid skeleton. google.com

The final step in many syntheses is the esterification of the parent compound, norethisterone (17α-ethynyl-19-nortestosterone). wikipedia.orgnih.gov

Below is a table summarizing the key materials and intermediates:

Table 1: Key Starting Materials and Intermediates
Compound Name Role in Synthesis Reference
19-Nor-4-androstenedione Starting Material google.com
19-Hydroxy-3-keto-Δ⁴-steroids Starting Material google.com
19-Nor-3,5-diene-3-amine Intermediate google.com
Norethisterone Penultimate Intermediate wikipedia.orgnih.gov

Stereoselective Synthesis and Chirality Control in this compound Production

The biological activity of this compound is critically dependent on its specific stereochemistry. The IUPAC name, [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate, defines the precise spatial arrangement of its chiral centers. nih.gov

In most synthetic routes, the inherent chirality of the steroid nucleus is preserved from the starting material, which is typically derived from natural sources or through stereocontrolled total synthesis. The key stereocenter introduced during the synthesis is at the C-17 position. The ethynylation of the 17-keto group is controlled to produce the desired 17α-ethynyl configuration. google.com This is commonly achieved by reacting the 17-ketosteroid with an acetylene (B1199291) source, such as potassium acetylide, in a suitable solvent system like tert-butanol. google.com The stereochemical outcome of this addition is directed by the existing steric environment of the steroid's D-ring, leading to the formation of the 17α-ethynyl, 17β-hydroxy configuration.

Novel Synthetic Approaches and Catalyst Systems for this compound Derivatives

Modern synthetic strategies focus on improving the efficiency and selectivity of the esterification step. One significant advancement is the use of 4-dimethylaminopyridine (B28879) (DMAP) as a highly efficient acylation catalyst. guidechem.com This method allows for the direct esterification of the sterically hindered tertiary hydroxyl group at C-17 of norethisterone with reagents like acetic anhydride (B1165640). google.comguidechem.com The use of DMAP provides high yields and purity under mild reaction conditions, avoiding the harsh conditions of older methods that could lead to side products. guidechem.com

Other catalytic systems employed in the synthesis include acid catalysts like p-toluenesulfonic acid or pyridine (B92270) hydrobromide for protection reactions and dehydrating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) for the esterification step. google.com For the synthesis of related derivatives, such as d-norgestrel acetate, perchloric acid has been used to catalyze the acetylation reaction. google.com

Table 2: Catalysts in this compound Synthesis

Catalyst/Reagent Reaction Step Purpose Reference
4-Dimethylaminopyridine (DMAP) Esterification Acylation catalyst google.comguidechem.com
p-Toluenesulfonic acid Protection Acid catalyst google.com
Pyridine hydrobromide Protection Acid catalyst google.com
Dicyclohexylcarbodiimide (DCC) Esterification Dehydrating agent google.com
Perchloric acid Acetylation Acid catalyst google.com

Functional Group Modifications and Analog Synthesis of this compound

The core structure of this compound has been a template for the synthesis of numerous analogs, created by introducing various substituents at different positions on the steroid nucleus. These modifications are aimed at altering the compound's chemical properties.

Introduction of Substituents at Steroid Nucleus Positions (e.g., C-7, C-11, C-16, C-18, C-19)

Modifications to the steroidal framework have yielded a wide range of derivatives. The "19-nor" designation signifies that the methyl group at the C-19 position (attached to C-10) has been removed, a key structural feature differentiating it from testosterone (B1683101). medcraveebooks.com

C-6 and C-7: Analogs with substituents at the C-6 and C-7 positions have been developed. For instance, 6-methyl and 7-methyl derivatives can be synthesized from the corresponding substituted starting materials. google.com A notable derivative is 6-Ketonorethisterone Acetate, which features a carbonyl group at the C-6 position. cymitquimica.comlgcstandards.com

C-16: The introduction of a methylene (B1212753) group at the C-16 position is another documented modification. google.com

C-18: Variation at the C-18 position, which is the ethyl group on C-13 in gonane-type steroids like levonorgestrel, distinguishes it from the estrane (B1239764) family (with a methyl group) to which norethisterone belongs. medcraveebooks.com

Information regarding substitutions at the C-11 position is less prominent in the context of direct derivatization of this specific compound.

Synthesis of Prodrugs and Metabolite Analogs of this compound

The concept of a prodrug—an inactive compound that is converted into an active drug in the body—is central to this compound. pharmacologycanada.org

This compound is itself a prodrug of norethisterone. wikipedia.org Following administration, the acetate ester at the C-17β position is rapidly hydrolyzed by esterase enzymes during intestinal and first-pass hepatic metabolism to release the active compound, norethisterone. wikipedia.orgclinicaltrials.gov

Further derivatization has led to the synthesis of other prodrugs designed to alter the compound's release profile. An example is the synthesis of the cyclopentylpropionic ester of norethisterone, developed as a long-acting contraceptive. nih.gov

The synthesis and identification of metabolite analogs are also significant. A key metabolic pathway involves the conversion of a small fraction of norethisterone into the estrogenic compound ethinyl estradiol (B170435). nih.gov Other identified related compounds and impurities, which can be considered metabolite analogs, include 3,6-Dioxo-19-nor-17α-pregn-4-en-20-yn-17-yl Acetate (6-Ketonorethisterone Acetate) and Δ-5(6)-Norethindrone Acetate. cymitquimica.compharmaffiliates.com

Optimization of Reaction Conditions for Industrial-Scale Synthesis

A key aspect of the industrial synthesis is the protection of the 3-keto group of 19-nor-4-androstenedione before the introduction of the ethynyl group at the C17 position. This strategic protection step is crucial to prevent side reactions, such as ethynylation at the 3-position, which would lead to the formation of impurities that are challenging and costly to remove during purification. google.com The choice of protecting group, solvent, catalyst, and reaction temperature are all critical parameters that have been subject to optimization.

Following the protection step, the ethynylation reaction is performed to introduce the characteristic 20-yn feature of the target molecule. The efficiency of this step is highly dependent on the reagents and conditions employed. Subsequently, the protecting group at the 3-position is removed via hydrolysis, and the final step involves the esterification of the 17-hydroxyl group to yield this compound. google.com

Detailed findings from synthetic research have demonstrated that careful control over reaction parameters in each step can lead to a total mass yield exceeding 90% and a product purity of over 99.0% as determined by High-Performance Liquid Chromatography (HPLC). google.com The mild reaction conditions developed also contribute to a more favorable industrial process by reducing energy consumption and the need for specialized equipment. google.com

The following data tables, derived from synthetic methodologies, illustrate the impact of varying reaction conditions on the outcome of the synthesis, providing a basis for large-scale production optimization.

Table 1: Optimization of the Protection Reaction

The protection of the 3-keto group of 19-nor-4-androstenedione is a critical initial step. The choice of reagents and reaction temperature significantly influences the yield of the resulting intermediate.

Interactive Data Table: Protection Reaction Parameters

Embodiment Starting Material (19-nor-4-androstenedione) Reagents Solvent Temperature (°C) Yield of Intermediate
1 50g Trimethyl orthoformate (250ml), Pyridine hydrochloride (5g) Methanol (50ml) 30 51.5g
2 50g Triethyl orthoformate (50ml), Pyridine hydrobromide (0.5g) Ethanol (500ml) 20 53.0g
3 50g Triethyl orthoformate (150ml), p-toluenesulfonic acid (10g) Pyrrolidine (1000ml) 60 55.0g

Data sourced from patent CN111875656A google.com

Table 2: Optimization of the Esterification Reaction

The final esterification step to produce this compound has been optimized by varying the catalyst, reagents, and solvent system.

Interactive Data Table: Esterification Reaction Parameters

Embodiment Starting Intermediate Reagents Catalyst Solvent Temperature (°C) Final Product Yield HPLC Purity
A 45.3g Acetic anhydride (150ml), Triethylamine (10ml) 4-dimethylaminopyridine (0.45g) Dichloromethane (250ml) 50 45.5g 99.2%
B 45.1g Acetic acid (90ml), Dicyclohexylcarbodiimide (45g) 4-dimethylaminopyridine (4.5g) Trichloromethane (50ml) 20 45.8g 99.3%

Data sourced from patent CN111875656A google.com

The presented data underscores the importance of a systematic approach to the optimization of reaction conditions. By fine-tuning parameters such as temperature, solvent, and the specific combination of reagents and catalysts, it is possible to achieve a highly efficient and selective synthesis suitable for the demands of industrial-scale production of this compound. google.com

Molecular Interactions and Receptor Pharmacology of 19 Norpregn 4 En 20 Yn 17 Yl Acetate in Vitro Studies

Binding Affinity and Selectivity for Steroid Hormone Receptors

Norethindrone (B1679910), the active metabolite of 19-Norpregn-4-en-20-yn-17-yl acetate (B1210297), binds to the progesterone (B1679170) receptor (PR) with an affinity comparable to that of endogenous progesterone. popline.org This binding confers strong progestogenic activity, which is central to its function. popline.org In comparative in vitro assays, its potency as a progestin was found to be similar to that of cyproterone (B1669671) acetate. nih.gov The interaction with the PR initiates a cascade of events leading to the modulation of gene expression characteristic of progestins, such as the induction of the secretory phase of the endometrial cycle. cancer.gov

In vitro studies have demonstrated that 19-Norpregn-4-en-20-yn-17-yl acetate is an efficacious agonist of the androgen receptor (AR), with a binding affinity similar to that of the natural androgen 5α-dihydrotestosterone (DHT). nih.gov One study determined the apparent inhibitory constant (Ki) for NETA towards the human AR to be 21.9 nM, comparable to DHT's Ki of 29.4 nM. nih.gov This potent interaction allows NETA to compete with endogenous androgens and exert significant, promoter-specific transcriptional effects via the AR. nih.gov Further research has shown that NETA, like DHT, induces a ligand-dependent interaction between the NH2- and COOH-terminal domains of the AR, a conformational change critical for receptor activity. nih.gov However, while 5α-reduction typically increases the androgenic potency of androgens like testosterone (B1683101), the 5α-reduction of norethindrone diminishes its androgenic potency despite enhancing its binding affinity for the AR. nih.gov In terms of relative androgenic potency in transactivation assays, NETA was found to be approximately equal to levonorgestrel. nih.gov

Direct in vitro binding assays indicate that norethindrone lacks significant binding affinity for the estrogen receptor (ER). popline.org However, norethisterone can be bioconverted by cells into estrogenic metabolites, such as 3α,5α-tetrahydronorethisterone. nih.gov These metabolites are capable of binding to and activating both ERα and ERβ, which can lead to indirect estrogenic effects within a cellular context. nih.gov

The interaction of this compound with the glucocorticoid receptor (GR) is weak. Competitive binding assays revealed a low relative binding affinity for the human GR, with a reported Ki of 270 nM, significantly higher than that of dexamethasone (B1670325) (4.2 nM) or medroxyprogesterone (B1676146) acetate (10.8 nM). nih.gov Correspondingly, its agonist potency at the GR is very low, with an EC50 for transactivation greater than 1000 nM. nih.gov Other studies have characterized progestins structurally related to 19-nortestosterone, such as norethisterone, as being virtually devoid of binding affinity for the GR. nih.gov

Cellular and Molecular Mechanisms of Action (In Vitro)

The binding of this compound to steroid receptors triggers a variety of downstream cellular and molecular events, including the modulation of gene expression and the regulation of key cellular pathways.

The gene regulatory actions of this compound translate into the modulation of various cellular pathways. One of its notable effects is the inhibition of proliferation of endometrial stromal cells, which is a key aspect of its therapeutic action in certain conditions. medcraveebooks.com It is suggested that progestins can attenuate the cellular pathways stimulated by 17β-estradiol, such as those involving VEGF and SDF-1 production in cultured endothelial stromal cells. medcraveebooks.com This effect may be mediated by the binding of the progestin to the progesterone receptor, which in turn inhibits estrogen-receptor-dependent gene activation, potentially through competition for shared and limited coactivator proteins. medcraveebooks.com While some studies on other progestins have highlighted the importance of pathways like the MAPK/ERK pathway for their neurogenic effects, one specific in vitro study found that NETA did not have a proliferative effect on adult rat neural progenitor cells. nih.gov

Enzyme Interactions (e.g., CYP17A1 inhibition)

Current scientific literature derived from extensive searches does not provide direct evidence for the inhibition of Cytochrome P450 17A1 (CYP17A1) by this compound. Studies on CYP17A1 inhibitors, a crucial enzyme in androgen biosynthesis, primarily focus on other molecules developed for conditions like prostate cancer.

However, it is known that progestins can influence the activity of other enzymes involved in steroid metabolism. For instance, some progestins can activate the 17β-hydroxysteroid dehydrogenase enzyme, which is responsible for converting the more potent estradiol (B170435) to the less active estrone. medcraveebooks.com Additionally, the metabolism of progestins themselves is largely dependent on cytochrome P450 enzymes. aacrjournals.orgresearchgate.net For example, CYP3A4 is a principal enzyme responsible for the metabolism of progestins like medroxyprogesterone acetate, which shares structural similarities with NETA. aacrjournals.org Furthermore, a small amount of norethindrone acetate is metabolically converted to the potent synthetic estrogen, ethinyl estradiol, a reaction catalyzed by cytochrome P450 enzymes. wikipedia.org

While direct inhibitory data on CYP17A1 is absent, the metabolic pathways of NETA and other progestins highlight a clear interaction with the broader cytochrome P450 system. The metabolism of progesterone and testosterone, the parent molecules for synthetic progestins, is also mediated by various CYP enzymes, including CYP3A4 and CYP2C19. nih.govnih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

The modifications on the basic steroid skeleton significantly influence the binding affinity and transactivation potential of this compound at various steroid receptors.

The removal of the methyl group at the C-19 position, creating a "19-nor" compound, is a critical modification. This change generally enhances progestational activity. nih.gov The addition of an ethinyl group at the C-17α position is crucial for oral activity and also contributes to its progestogenic effects. medcraveebooks.com

The acetate ester at the C-17β position differentiates NETA from its active metabolite, norethindrone (NET). Upon oral administration, NETA is rapidly and completely deacetylated to NET. wikipedia.org However, in in vitro binding assays, the presence of the acetate group can influence receptor affinity. Studies have shown that norethindrone acetate has a binding affinity for the progesterone receptor that is approximately one-tenth that of norethindrone and progesterone. nih.gov This suggests that the acetate moiety hinders optimal binding to the progesterone receptor.

Furthermore, NETA exhibits cross-reactivity with the androgen receptor (AR). Research indicates that both NETA and NET have a binding affinity for the human AR similar to that of the potent natural androgen, 5α-dihydrotestosterone (DHT). medcraveebooks.comnih.gov NETA has been shown to be a strong agonist for AR transactivation, comparable to DHT. medcraveebooks.com This androgenic activity is a key characteristic of first and second-generation progestins. goodrx.com

In terms of estrogenic activity, NETA itself has a low affinity for the estrogen receptor (ER). wikipedia.org Its estrogenic effects are primarily attributed to its metabolic conversion to ethinyl estradiol. wikipedia.org

The following table summarizes the relative binding affinities of norethindrone acetate and related compounds to various steroid receptors.

CompoundProgesterone Receptor (PR) AffinityAndrogen Receptor (AR) AffinityEstrogen Receptor (ER) Affinity
Norethindrone Acetate (NETA)Lower than NorethindroneSimilar to DHTLow
Norethindrone (NET)Higher than NETASimilar to DHTLow
ProgesteroneHighLowLow
5α-Dihydrotestosterone (DHT)LowHighLow

The three-dimensional arrangement of atoms in this compound is fundamental to its ability to be recognized by and bind to steroid receptors. The specific stereochemistry of the steroid nucleus and its substituents dictates the precise fit into the ligand-binding pocket of the receptor.

The 17α-ethinyl group is a key stereochemical feature. Its orientation is critical for the molecule's interaction with the progesterone and androgen receptors. This group, along with the absence of the C-19 methyl group, contributes to the high progestational potency. medcraveebooks.com Molecular modeling studies suggest that the conformation NETA adopts when bound to the AR is similar to that of DHT, which helps to explain its significant androgenic activity. nih.gov This is in contrast to progesterone and other progestins which may bind to the AR differently. nih.gov

The stereochemistry of the steroid backbone itself, with its specific arrangement of chiral centers, creates a rigid structure that presents the functional groups in a precise orientation for receptor interaction. Any alteration in the stereochemistry at these centers would dramatically affect the molecule's ability to bind to its target receptors and elicit a biological response. The synthesis of norethindrone acetate involves stereoselective steps to ensure the correct isomeric form is produced. researchgate.netgoogle.com

The interaction between a chiral drug molecule and a chiral receptor is often highly specific, a concept sometimes referred to as three-point attachment. This means that the precise spatial arrangement of multiple functional groups on the drug molecule is necessary for effective binding to corresponding sites on the receptor.

Enzymatic Biotransformation and Metabolism of 19 Norpregn 4 En 20 Yn 17 Yl Acetate in Vitro and Microbial Studies

Hepatic Microsomal Metabolism of 19-Norpregn-4-en-20-yn-17-yl acetate (B1210297) (In Vitro)

In vitro studies utilizing human liver microsomes are essential for identifying the primary enzymes responsible for the metabolism of xenobiotics. These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are central to drug metabolism.

The metabolism of norethisterone, the active metabolite of NETA, is predominantly carried out by the cytochrome P450 system. nih.gov Research has identified CYP3A4 as the primary enzyme responsible for the hydroxylation of norethisterone. nih.gov Further investigations have shown that other CYP isoforms, specifically CYP2C9 and CYP2C19, are also involved in its biotransformation, although to a lesser extent. nih.gov The involvement of these enzymes was confirmed through studies using selective chemical inhibitors and recombinant human CYP enzymes. For instance, the potent CYP3A4 inhibitor ketoconazole strongly inhibits the biotransformation of norethisterone. nih.gov

Determining the kinetic parameters of enzyme-catalyzed reactions, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), is fundamental to understanding the efficiency and capacity of metabolic pathways. These constants are typically determined by incubating liver microsomes with a range of substrate concentrations under initial rate conditions, where metabolite formation is linear with time and protein concentration. xenotech.com

While the precise Kₘ and Vₘₐₓ values for the formation of specific metabolites of 19-Norpregn-4-en-20-yn-17-yl acetate by individual CYP enzymes are not widely detailed in publicly available literature, the methodology for their determination is well-established. For example, studies on other steroids metabolized by CYP3A4, such as testosterone (B1683101) and eplerenone, have successfully characterized these parameters, providing a framework for assessing the metabolic kinetics of norethisterone. researchgate.netresearchgate.net Such data is crucial for predicting potential drug-drug interactions and inter-individual variability in metabolism.

Microbial Biotransformation Pathways of this compound and Related Steroids

Microbial biotransformation serves as a valuable in vitro model for mimicking and predicting mammalian drug metabolism. auctoresonline.orgmdpi.com Certain microorganisms, particularly filamentous fungi, possess cytochrome P-450 enzyme systems that are analogous to those found in the human liver, enabling them to perform a wide range of metabolic reactions. mdpi.com

The genus Cunninghamella is widely recognized for its ability to metabolize a vast array of xenobiotics in a manner similar to mammals. auctoresonline.orgnih.gov Species such as Cunninghamella elegans and Cunninghamella blakesleeana are frequently employed in drug metabolism studies because they can effectively carry out Phase I (functionalization) and Phase II (conjugation) reactions. auctoresonline.orguiw.edu

These fungi possess robust monooxygenase systems, which utilize cytochrome P450 enzymes to catalyze reactions like hydroxylation, oxidation, and demethylation. mdpi.comkoreascience.kr Their ability to transform steroids is well-documented, making them excellent models for studying the metabolism of compounds like norethisterone. nih.gov Studies have shown that Cunninghamella species can generate metabolites that are identical to those produced in humans, providing a cost-effective and ethical alternative for producing and studying these compounds. mdpi.comchinaphar.com

Microbial fermentation of norethisterone (the active form of NETA) has led to the identification and characterization of several novel metabolites. These transformations primarily involve the introduction of hydroxyl groups at various positions on the steroid nucleus. Fungal-mediated biotransformation is a key tool for creating derivatives that are often difficult to produce through conventional chemical synthesis. koreascience.kr

A comprehensive investigation into the hydroxylation of norethisterone by numerous fungi identified a range of mono- and di-hydroxylated products. nih.gov The structures of these metabolites were established using chemical and spectroscopic methods. nih.gov

Table 1: Microbial Metabolites of Norethisterone

Metabolite NameTransformation TypePosition of ModificationReference
1α-Hydroxy-norethisteroneHydroxylationC-1α nih.gov
6β-Hydroxy-norethisteroneHydroxylationC-6β nih.gov
10β-Hydroxy-norethisteroneHydroxylationC-10β nih.gov
15α-Hydroxy-norethisteroneHydroxylationC-15α nih.gov
15β-Hydroxy-norethisteroneHydroxylationC-15β nih.gov
10β,11β-Dihydroxy-norethisteroneDihydroxylationC-10β, C-11β nih.gov
10β,17β-Dihydroxy-17-ethynyl-1,4-estradien-3-oneDehydrogenation & HydroxylationRing A, C-10β nih.gov

A hallmark of microbial biotransformations is their high degree of regioselectivity and stereoselectivity, meaning the enzymes involved can target specific atoms or functional groups on a substrate molecule with a precise three-dimensional orientation. koreascience.kr This specificity is particularly valuable in steroid chemistry, where small structural changes can lead to significant differences in biological activity.

When fungi metabolize norethisterone, the hydroxylation reactions occur at specific and predictable sites on the steroid core. nih.gov For example, different fungal species will preferentially hydroxylate at positions such as C-6β, C-10β, or C-11β. nih.govnih.gov This enzymatic precision allows for the synthesis of specific isomers that would be challenging to isolate from a mixture produced by chemical methods. The stereochemistry of the newly introduced hydroxyl group is also tightly controlled, as seen in the formation of 1α-, 6β-, and 10β-hydroxy derivatives, demonstrating the sophisticated catalytic machinery of these microorganisms. koreascience.krnih.gov

Metabolic Fate and Biotransformation of the Acetate Moiety

The metabolic fate of the acetate moiety of this compound is intrinsically linked to the initial hydrolytic cleavage of the ester bond. This reaction is catalyzed by esterase enzymes, which are ubiquitous in biological systems, including microorganisms.

The biotransformation of the acetate group can be summarized in the following key steps:

Enzymatic Hydrolysis: The primary step is the hydrolysis of the ester linkage at the C-17 position of the steroid. This reaction is catalyzed by carboxylesterases, resulting in the liberation of the free steroid, norethindrone (B1679910), and acetic acid. Microbial systems, particularly fungi like Aspergillus niger and Cunninghamella elegans, are known to possess robust esterase activity capable of cleaving acetyl groups from various steroid molecules. For example, Aspergillus niger has been documented to hydrolyze the propionate esters of beclomethasone dipropionate, indicating its capability to act on steroid esters. Similarly, Cunninghamella elegans has been shown to transform pregnenolone acetate, which would involve the initial hydrolysis of the acetate group.

Formation of Acetic Acid: The direct product of the hydrolysis of the acetate moiety is acetic acid (acetate). This small organic acid is a central metabolite in most organisms.

Entry into Central Metabolism: Once released, acetic acid is readily activated to acetyl-coenzyme A (acetyl-CoA) by the enzyme acetyl-CoA synthetase. Acetyl-CoA is a pivotal molecule in cellular metabolism and can enter various anabolic and catabolic pathways. The most prominent of these is the tricarboxylic acid (TCA) cycle, where it is further oxidized to produce cellular energy in the form of ATP. Alternatively, acetyl-CoA can be utilized in biosynthetic pathways for the production of fatty acids and other essential cellular components.

While specific tracer studies detailing the precise distribution of the acetate carbon from norethindrone acetate in microbial systems are not extensively documented, the metabolic pathways for acetate utilization are highly conserved across different organisms.

Table 1: Enzymatic Hydrolysis of this compound

SubstrateEnzymeProduct 1Product 2
This compoundEsteraseNorethindroneAcetic Acid

Table 2: Key Microbial Genera in Steroid Biotransformation

Microbial GenusRelevant EnzymesKnown Steroid Transformations
AspergillusEsterases, Cytochrome P450sHydrolysis of steroid esters, Hydroxylation
CunninghamellaEsterases, Cytochrome P450sTransformation of steroid acetates, Hydroxylation

Computational Chemistry and in Silico Modeling of 19 Norpregn 4 En 20 Yn 17 Yl Acetate

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 19-Norpregn-4-en-20-yn-17-yl acetate (B1210297), docking studies are primarily focused on its interaction with the progesterone (B1679170) receptor (PR), a key member of the nuclear receptor superfamily involved in female reproductive functions. researchgate.net

19-Norpregn-4-en-20-yn-17-yl acetate is a prodrug that is rapidly converted in the body to its active metabolite, norethindrone (B1679910). patsnap.com Both compounds interact with the ligand-binding domain (LBD) of the progesterone receptor. The human progesterone receptor exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but can have different transcriptional activities. nih.govnih.gov

Docking studies predict that the steroid scaffold of norethindrone fits within the hydrophobic ligand-binding pocket of the progesterone receptor. The binding affinity of these compounds has been quantified through competitive binding assays. These experimental results provide a basis for validating the predictions from computational docking scores. For instance, one study reported a dock score of -65.564 for norethindrone, which is comparable to other standard ligands of the progesterone receptor. nih.gov The binding affinities, expressed as inhibition constants (Ki), demonstrate the potent interaction of the active metabolite with the receptor.

Binding Affinity of this compound and its Metabolite with the Progesterone Receptor
CompoundInhibition Constant (Ki)Reference
This compound (Norethindrone Acetate)72 nM nih.gov
Norethindrone (active metabolite)6.8 nM nih.gov

The engagement of this compound's active form, norethindrone, with the progesterone receptor is governed by specific steric and electronic interactions. The PR's ligand-binding pocket exhibits considerable flexibility, allowing it to accommodate various ligands. researchgate.net Crystallographic analysis shows that upon binding norethindrone, the volume of the binding pocket expands to approximately 520 ų. researchgate.netpdbj.org This adaptation is achieved through slight shifts in the protein's main chain and changes in the side-chain conformations of amino acids near the ligand. researchgate.netpdbj.org

Key interactions that stabilize the ligand-receptor complex are primarily hydrophobic, but specific polar contacts are crucial for molecular recognition and high-affinity binding. researchgate.net

Key Interacting Residues in the Progesterone Receptor LBD:

Gln725 and Arg766: These residues, located on helix 3 and helix 5 respectively, are identified as crucial for ligand recognition and are conserved across steroid receptors. researchgate.net

Hydrophobic Interactions: The steroid A-ring makes van der Waals contact with residues like Phe778. researchgate.net

Polar Interactions: The D-ring of the steroid is involved in polar interactions that are thought to be important for molecular recognition and increased affinity. researchgate.net

The presence of the 17α-ethynyl group on norethindrone is a critical feature that is accommodated by the plasticity of the binding pocket, contributing to its potent agonist activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. scispace.commdpi.com

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 or Ki values for progesterone receptor binding) is compiled. scispace.combiorxiv.org For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its constitutional, geometrical, and physicochemical properties. mdpi.com

Statistical methods, like multiple linear regression (MLR) or machine learning algorithms (e.g., Random Forest, Artificial Neural Networks), are then used to build a mathematical equation that correlates the descriptors with the observed biological activity. biorxiv.orgnih.gov While specific QSAR models exclusively developed for this compound are not extensively detailed in the public literature, general models for progesterone receptor modulators have been created. These models can be used in virtual screening to identify novel compounds with potential progestogenic activity. nih.gov

Common Statistical Parameters for QSAR Model Evaluation
ParameterDescriptionReference
R² (Correlation Coefficient)Measures the goodness-of-fit of the model to the training data. scispace.commdpi.com
Q² (Cross-Validated R²)Assesses the predictive power of the model through internal validation (e.g., leave-one-out). scispace.com
R²_pred (External Validation R²)Evaluates the model's ability to predict the activity of an external test set of compounds. scispace.com
RMSE (Root Mean Squared Error)Measures the average magnitude of the errors in the predictions. mdpi.combiorxiv.org

The validation of a QSAR model is essential to ensure its robustness and predictive capability. biorxiv.org This process typically involves both internal and external validation.

Internal Validation: Techniques like cross-validation (e.g., k-fold or leave-one-out) are used to test the model's stability and predictive power on subsets of the initial training data. biorxiv.org

External Validation: The model is used to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The high predictive correlation for this external set confirms the model's utility for novel compounds. nih.gov

For novel derivatives of this compound, a validated QSAR model could predict their binding affinity to the progesterone receptor before they are synthesized. This allows for the prioritization of candidates with the most promising activity, thereby streamlining the drug discovery process.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.govrowan.edu By simulating the this compound-progesterone receptor complex, researchers can gain insights into the conformational changes and dynamic behavior that are induced by ligand binding. researchgate.netresearcher.life

Upon binding a ligand like norethindrone, the progesterone receptor's LBD undergoes significant conformational changes. nih.gov MD simulations have shown that the LBD, particularly helices 11 and 12, is highly flexible. plos.orgresearchgate.net The binding of an agonist stabilizes a specific "closed" conformation of the LBD, which is essential for the recruitment of coactivators and subsequent gene transcription. researchgate.net These simulations can reveal how different ligands, even those with minor structural variations, can modulate the receptor's dynamics to produce distinct biological responses. nih.gov While comprehensive MD simulation results specifically for the this compound-PR complex are not widely published, studies on the PR-LBD with other steroidal ligands provide a framework for understanding its dynamic nature and the critical role of ligand-induced conformational shifts in its function. plos.orgresearchgate.net

Investigating Ligand-Induced Conformational Changes in Receptor Binding Pockets

The binding of a ligand to a nuclear receptor is a dynamic process that induces significant conformational changes in the receptor's ligand-binding domain (LBD). These changes are critical for the subsequent recruitment of co-regulators and the initiation of downstream signaling cascades.

Crystallographic studies of the PR LBD complexed with various ligands, including the active form of NETA, norethindrone, have revealed the remarkable plasticity of the ligand-binding pocket. researchgate.net While the natural ligand, progesterone, has a hydrogen atom at the 17α position, potent synthetic agonists like norethindrone possess larger substituents at this position, which are accommodated by the receptor. researchgate.net This accommodation is achieved through local shifts in the protein main chain and the adoption of alternative side chain conformations of amino acids in close proximity to the ligand. researchgate.net

A key finding from these structural studies is the ligand-specific volume of the binding pocket. The binding of different ligands results in distinct pocket volumes, which is a testament to the receptor's conformational flexibility. researchgate.net For instance, the binding pocket volume of the PR LBD has been observed to be 565 ų in the progesterone complex, while in the norethindrone complex, it expands to 520 ų. researchgate.net This is in contrast to other ligands like metribolone and mometasone furoate, which induce binding pocket volumes of 490 ų and 730 ų, respectively. researchgate.net Despite these significant alterations in the binding pocket's size and shape, the critical interactions necessary for establishing an active AF2 (activation function 2) conformation are maintained. researchgate.net

Molecular dynamics (MD) simulations have further complemented these static crystal structures by providing a dynamic view of the conformational changes in the PR LBD upon ligand binding. nih.gov These simulations have shown that the binding of an agonist, such as progesterone, can alter the dynamics of specific regions of the LBD, including helices 11 and 12, and the loop connecting them. nih.gov These regions are known to be crucial for the interaction with co-activator proteins.

LigandReceptorBinding Pocket Volume (ų)
ProgesteroneProgesterone Receptor565
NorethindroneProgesterone Receptor520
MetriboloneProgesterone Receptor490
Mometasone FuroateProgesterone Receptor730

Understanding the Energetic Basis of Interactions

The stability of the ligand-receptor complex is governed by a delicate balance of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. Computational methods, such as binding free energy calculations, allow for the quantification of these interactions and the identification of key amino acid residues that contribute significantly to the binding affinity.

The progesterone receptor crystallizes as a dimer, forming two monomers (mA and mB). nih.gov Studies have shown that progestins can bind differently to these two monomers, a phenomenon described as a bimodal binding mechanism. nih.gov The C3-carbonyl group of progestins, a key pharmacophore, interacts with Gln725 in the binding pocket in two distinct ways, contributing to this differential binding. nih.gov

The 3-keto group of synthetic progestins like norethindrone plays a crucial role in forming a hydrogen bond network with amino acid residues within the PR ligand-binding domain, which is a key component of the binding energy. researchgate.net Specifically, this group is involved in hydrogen bonding with Gln725 and Arg766. nih.gov Furthermore, the potency of PR ligands has been shown to correlate with the strength of their interaction with the receptor, with high-potency agonists exhibiting lower binding energies. nih.gov

In addition to its primary interaction with the progesterone receptor, norethisterone has been shown to bind to the androgen receptor. Computational and experimental studies have demonstrated that 5α-reduction of norethisterone enhances its binding affinity for the androgen receptor. nih.gov

CompoundReceptorKey Interacting ResiduesInteraction Type
NorethindroneProgesterone ReceptorGln725, Arg766Hydrogen Bonding with 3-keto group
NorethindroneProgesterone ReceptorAsn719Water-bridged interaction

Advanced Analytical Methodologies for 19 Norpregn 4 En 20 Yn 17 Yl Acetate and Its Derivatives

Development and Validation of Chromatographic Techniques

Chromatographic methods are fundamental for separating 19-Norpregn-4-en-20-yn-17-yl acetate (B1210297) from its impurities, degradants, and other steroidal compounds. researchgate.net Method development and validation are performed according to International Conference on Harmonization (ICH) guidelines to ensure the reliability and suitability of the analytical procedure. japsonline.comresearchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is the most widely used technique for the analysis of 19-Norpregn-4-en-20-yn-17-yl acetate. researchgate.net These methods are valued for their ability to separate and quantify the compound in bulk drug substances, pharmaceutical formulations, and biological fluids like plasma. researchgate.netijpsonline.com

Development of a stability-indicating HPLC method is crucial to separate the intact drug from any products that may form under stress conditions such as acid and base hydrolysis, oxidation, and exposure to heat or light. researchgate.netresearchgate.net The validation process for these methods typically assesses parameters including specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ). japsonline.comresearchgate.net For instance, one validated HPLC method demonstrated linearity over a concentration range of 5-1000 µg/mL. researchgate.net Another study reported an LOD of 0.0625 µg/mL and an LOQ of 0.125 µg/mL in plasma. researchgate.net

The selection of the stationary phase, mobile phase composition, flow rate, and detector wavelength are optimized to achieve efficient separation. C18 columns are commonly employed as the stationary phase. japsonline.comresearchgate.net Mobile phases often consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netjapsonline.comresearchgate.net UV detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, such as 240 nm or 245 nm. researchgate.netjapsonline.com

Table 1: Examples of Validated HPLC Methods for this compound (Norethisterone Acetate) and its Parent Compound

AnalyteColumnMobile PhaseFlow RateDetectionRetention TimeSource
Norethisterone AcetateNot SpecifiedMethanol:Water (55:45 v/v)1 mL/minUV at 240 nm~5 minutes researchgate.net
Norethindrone (B1679910)Thermo Scientific C18 (250 mm × 4.6 mm, 5 µm)Deionized Water:Acetonitrile (50:50, v/v) with 5 ml/l Acetic Acid1.3 mL/minUV at 245 nmNot Specified japsonline.comresearchgate.net
NorethindroneThermo Scientific C18 (250 mm × 4.6 mm, 5 µm)Deionized Water:Acetonitrile (60:40, v/v)1.3 mL/minUV at 245 nm9.04 ± 0.2 min ijpsonline.com
Norethisterone AcetatePhenomenex BDS C18 (250 × 4.6 mm, 5µ)Methanol:Phosphate Buffer (pH 2.0) (84:16 v/v)1 mL/minUV at 220 nm4.7 min researchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of steroids. However, due to the low volatility of this compound, derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.gov

A validated method for determining the compound in human plasma involves extraction followed by conversion into its pentafluoropropionyl derivative. nih.gov This derivative can then be analyzed by capillary GC coupled with a mass-selective detector (MS). nih.gov The use of an internal standard, such as testosterone (B1683101) acetate, is common to ensure accuracy. nih.gov This GC-MS method has been shown to be suitable for quantification in the range of 0.10 to 10 ng/mL in plasma. nih.gov The mass selective detector is set to monitor specific mass-to-charge ratios (m/z) for the derivatized analyte and the internal standard, providing high selectivity. nih.gov

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool in drug analysis, offering unparalleled sensitivity and structural information. nih.govijpras.com When coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS), it allows for the definitive identification and quantification of this compound and its metabolites. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) plays a crucial role in the identification of drug metabolites. nih.govijpras.com Modern HRMS instruments, such as Time-of-Flight (TOF), Q-TOF, and Orbitrap systems, provide highly accurate mass measurements (typically with less than 5 ppm deviation). ijpras.com This accuracy allows for the determination of the elemental formula of a metabolite from its measured m/z value. ijpras.comresearchgate.net

The process of metabolite identification using HRMS involves acquiring high-resolution mass spectra of samples from metabolism studies. ijpras.com Data mining techniques, such as mass defect filtering and background subtraction, are then used to distinguish potential drug-related metabolites from the complex biological matrix. nih.gov By comparing the accurate mass of a potential metabolite with that of the parent drug, the type of metabolic transformation (e.g., hydroxylation, glucuronidation) can be deduced. ijpras.com This approach is vital for characterizing the metabolic fate of this compound. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation and is often used for the selective quantification of compounds in complex mixtures. qps.comnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of the analyte) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions (fragment ions) are analyzed. researchgate.net The fragmentation pattern is unique to the molecule's structure and serves as a fingerprint for confirmation. researchgate.net

For norethindrone, the parent compound of this compound, MS/MS analysis of the precursor ion at m/z 299.2 [M+H]⁺ reveals characteristic product ions. massbank.eu This fragmentation data is critical for building selective and sensitive quantification methods, such as multiple reaction monitoring (MRM) assays in UPLC-MS/MS systems. qps.com For instance, a method for the related compound norethindrone utilized the transition m/z 314.2 → 124.2 for quantification after derivatization. qps.com The analysis of these fragment ions provides definitive structural confirmation. researchgate.net

Table 2: High-Resolution MS/MS Fragmentation Data for Norethindrone ([M+H]⁺ = 299.2006)

Precursor Ion (m/z)Product Ion (m/z)Relative IntensitySource
299.2006281.19012.8 massbank.eu
299.2006241.159115.2 massbank.eu
299.2006229.15892.7 massbank.eu
299.2006109.064910.3 massbank.eu
299.200697.064711.3 massbank.eu

Spectroscopic Methods for Molecular Characterization (Beyond Basic Identification)

While basic spectroscopic methods are used for routine identification, more advanced applications of techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are employed for detailed molecular characterization.

Advanced NMR techniques, such as 2D-NMR (e.g., COSY, HSQC, HMBC), would be instrumental in unambiguously assigning all proton (¹H) and carbon (¹³C) signals in the molecule. This level of detail is crucial for confirming the stereochemistry at the various chiral centers within the steroid nucleus, such as at positions 8, 9, 10, 13, 14, and 17. Furthermore, these techniques can be used to identify and characterize novel impurities or degradation products by elucidating their complete chemical structures, including the precise location of any chemical modifications.

FTIR spectroscopy, beyond simple functional group identification, can be used to study intermolecular interactions, such as hydrogen bonding, and to analyze the polymorphic forms of the solid-state compound. Differences in the crystalline structure can affect the physical properties of the drug substance, and these subtle variations can often be detected as shifts in the vibrational frequencies in the FTIR spectrum.

Advanced NMR Spectroscopy for Complex Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers which have the same molecular formula but different arrangements of atoms. creative-biostructure.com For a complex steroid like this compound, which may have closely related isomeric impurities, one-dimensional (1D) NMR (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques are indispensable.

2D NMR Techniques for Isomer Differentiation: When dealing with potential isomers, such as those with different stereochemistry or double bond positions, 1D NMR spectra can become crowded and difficult to interpret definitively. In such cases, 2D NMR experiments are employed to resolve ambiguities.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule. For instance, it can trace the connectivity of protons in the steroid rings, helping to distinguish between isomers where the proton network is different. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is particularly useful for assigning carbon signals and can help differentiate isomers where a carbon atom's chemical environment is altered due to a change in the position of a substituent. oxinst.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton and confirming the position of functional groups, such as the acetate group at C17.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is invaluable for differentiating stereoisomers, such as epimers, where the relative orientation of substituents is different.

While specific 2D NMR studies focused solely on the isomer differentiation of this compound are not extensively published, the principles are well-established in steroid analysis. For example, distinguishing between the Δ⁴ and Δ⁵ isomers of norethindrone would be readily achievable through these techniques by observing the correlations of the olefinic protons and their neighboring carbons. ijpsjournal.com

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. nih.gov These techniques are highly sensitive to the molecule's functional groups and three-dimensional structure, making them valuable for conformational studies.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique for the identification of functional groups. The IR spectrum of this compound will show characteristic absorption bands for the C=O of the ketone in the A-ring, the C=O of the acetate group, the C≡C of the ethynyl (B1212043) group, and the C=C of the α,β-unsaturated ketone system. acs.org Polymorphism, the ability of a compound to exist in different crystal forms, can be detected by IR spectroscopy as the different packing arrangements in the crystal lattice can lead to subtle shifts in the vibrational frequencies. The European Pharmacopoeia suggests that if spectra of the test substance and the reference standard show differences, they should be re-prepared from the same solvent to eliminate polymorphism-related discrepancies. uspbpep.com

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C≡C and C=C bonds of this compound would produce strong Raman signals. chemicalbook.com Conformational changes in the steroid's ring structure can influence the Raman spectrum. Studies on similar progestational steroids have demonstrated that low-frequency Raman and terahertz spectroscopy, combined with Density Functional Theory (DFT) calculations, can be used to study the conformational flexibility of the steroid rings. researchgate.netresearchgate.net This flexibility can be crucial for the molecule's interaction with its biological receptor. Although water is a weak Raman scatterer, allowing for analysis in aqueous environments, conformational studies are often performed on solid samples. nih.govstudylib.net

While detailed conformational studies on this compound using advanced vibrational spectroscopy are not widely documented in public literature, the techniques have been successfully applied to closely related steroids like progesterone (B1679170). acs.orgresearchgate.net These studies reveal that even seemingly rigid steroid structures possess a degree of flexibility, particularly in the A-ring, which can be an active site for biological interactions. acs.org

Impurity Profiling and Reference Standard Characterization

The quality control of this compound as an active pharmaceutical ingredient (API) relies heavily on thorough impurity profiling and the availability of well-characterized reference standards. Pharmacopoeial monographs provide the framework for these quality assessments.

Identification and Quantification of Synthetic By-products and Degradation Products

Impurities in this compound can arise from the manufacturing process (synthetic by-products) or from the degradation of the API over time. nih.gov The identification and control of these impurities are critical for the safety and efficacy of the final drug product.

Synthetic By-products: The synthesis of this compound is a multi-step process, and various related substances can be formed as by-products. These can include isomers, precursors, and products of side reactions. For example, isomers with the double bond in a different position, such as Δ⁵(⁶)-Norethindrone Acetate (Impurity C in the European Pharmacopoeia), can be formed. uspbpep.comveeprho.com

Degradation Products: this compound can degrade under various stress conditions, such as exposure to acid, base, oxidation, heat, or light. ijpsjournal.comresearchgate.net A known degradation pathway involves the aromatization of the A-ring, leading to the formation of estrogen-like products such as 17α-ethinylestradiol. researchgate.net Oxidative degradation can lead to the formation of hydroxylated or ketonic derivatives. nih.gov

The following table summarizes some of the known impurities of this compound, as listed in pharmacopoeias and by suppliers of reference standards.

Impurity NameChemical NameType
Norethindrone (Norethisterone)17-Hydroxy-19-nor-17α-pregn-4-en-20-yn-3-onePrecursor/Metabolite
Impurity C (EP)3-Oxo-19-nor-17α-pregn-5-en-20-yn-17-yl acetateIsomer
Impurity D (EP)6β-Acetyl Norethindrone AcetateBy-product/Degradant
Impurity E (EP)3,20-Dioxo-19-nor-17α-pregn-4-en-17-yl-acetateBy-product/Degradant
6-Ketonorethindrone Acetate3,6-Dioxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl AcetateOxidative Degradant

Establishing Pharmacopoeial Standards and Quality Control Methodologies

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide official monographs for this compound that establish its quality standards. uspbpep.compharmacopeia.cn These monographs detail the analytical procedures for identification, assay, and the control of impurities.

Identification: The primary identification test is typically Infrared (IR) absorption spectrophotometry, comparing the spectrum of the sample to that of a certified reference standard (CRS). uspbpep.compharmacopeia.cn

Assay: The content of this compound is determined by a chromatographic method, usually High-Performance Liquid Chromatography (HPLC), against a CRS. pharmacopeia.cn The USP monograph specifies a purity of not less than 97.0 percent and not more than 103.0 percent on a dried basis. pharmacopeia.cn The EP monograph requires a content of 98.0 per cent to 101.0 per cent on the dried substance. uspbpep.com

Impurity Control: Both the USP and EP monographs outline specific chromatographic methods for the control of related substances. uspbpep.compharmacopeia.cn These methods are designed to separate the main compound from its known and unknown impurities.

USP Methodology: The USP monograph for Norethindrone Acetate outlines a liquid chromatography method with specified limits for individual and total impurities. pharmacopeia.cn It specifies that no single impurity should exceed 0.5% and the total impurities should not be more than 1.0%. pharmacopeia.cn

EP Methodology: The European Pharmacopoeia provides detailed information on specified impurities, designated as Impurity A through H for the related substance norethisterone. uspbpep.com For norethisterone acetate, it sets limits for specific impurities, for instance, impurities C and D are limited to 0.2% each. uspbpep.com A system suitability solution, containing a mixture of the API and key impurities, is often used to ensure the chromatographic system can adequately separate these components. sigmaaldrich.com

The availability of well-characterized pharmacopoeial reference standards for both this compound and its key impurities is fundamental to the successful implementation of these quality control methodologies. sigmaaldrich.comlgcstandards.com These standards ensure the accuracy and consistency of analytical results across different laboratories and manufacturing sites.

Future Research Directions and Emerging Areas for 19 Norpregn 4 En 20 Yn 17 Yl Acetate Research

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The traditional synthesis of steroidal compounds, including 19-Norpregn-4-en-20-yn-17-yl acetate (B1210297), often involves multi-step processes that may not be optimal from a green chemistry perspective. The concept of atom economy, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is a critical metric for sustainable synthesis. rsc.orgprimescholars.com Future research will increasingly focus on developing synthetic routes that maximize atom economy, minimize waste, and utilize more environmentally benign reagents and solvents.

Key areas for exploration include:

Catalytic Reactions: The development and application of novel catalytic systems, such as those using transition metals, can enable more direct and efficient bond formations. nih.gov Research into chemo- and regioselective catalytic reactions could significantly shorten the synthetic sequence to 19-Norpregn-4-en-20-yn-17-yl acetate, reducing the need for protective group chemistry which inherently lowers atom economy. nih.gov

Biomimetic Synthesis: Nature synthesizes complex steroids like cholesterol through elegant cascade reactions. rsc.org Applying biomimetic strategies, such as cation-triggered cyclizations inspired by the Stork-Eschenmoser postulate, could lead to highly efficient and stereospecific syntheses of the 19-norsteroid core. youtube.com

A comparative analysis of synthetic strategies highlights the potential for improvement:

Synthetic StrategyPotential AdvantagesResearch Focus
Traditional Multi-step SynthesisWell-established and reliable.Improving yields, reducing hazardous reagents.
Transition Metal CatalysisHigher efficiency, novel bond formations, potential for fewer steps. nih.govDeveloping selective catalysts for C-H activation and cross-coupling on the steroid scaffold.
Biomimetic Cascade ReactionsHigh stereospecificity, formation of multiple bonds in a single step. youtube.comDesigning polyene precursors that can undergo programmed cyclizations to form the 19-norsteroid skeleton.

Advanced Biocatalytic Approaches for Targeted Conversions

Biotransformation, using whole microorganisms or isolated enzymes, offers a powerful tool for the selective modification of complex molecules like steroids under mild conditions. interesjournals.org Research on the microbial transformation of norethisterone (the parent compound of this compound) has demonstrated that fungi and bacteria can introduce hydroxyl groups at various positions on the steroid nucleus, creating new metabolites. researchgate.netznaturforsch.com This opens the door to advanced biocatalytic strategies.

Future research in this area will likely involve:

Enzyme Discovery and Engineering: Identifying and isolating specific enzymes (e.g., cytochrome P450 monooxygenases) responsible for the observed transformations. Genetic engineering and directed evolution techniques can then be used to enhance enzyme activity, stability, and selectivity for desired conversions.

Chemoenzymatic Synthesis: Combining the strengths of chemical synthesis and biocatalysis to create efficient pathways to novel analogs. For instance, a synthetic precursor could be modified by a specific enzyme to install a functional group that is difficult to add via traditional chemistry.

Creating Novel Analogs: Fungal transformation of norethisterone has yielded new metabolites, such as 17α-hydroxymethyl-androst-4-en-11β-ol-3-one-17β-acetate, demonstrating that biocatalysis can lead to unexpected and novel structural changes. nih.govresearchgate.net These new compounds can then be evaluated for unique biological activities.

The following table summarizes some of the documented microbial transformations of the closely related compound, norethisterone:

MicroorganismResulting Product(s)Type of TransformationReference
Aspergillus niger10β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-oneHydroxylation researchgate.net
Penicillium citrinum11β,17β-dihydroxy-19-nor-17α-pregn-4-en-20-yn-3-oneHydroxylation researchgate.net
Cephalosporium aphidicola17α-ethynylestradiolAromatization of A-ring znaturforsch.com
Macrophomina phaseolina17α-hydroxymethyl-androst-4-en-11β-ol-3-one-17β-acetateDe-ethynylation, hydroxylation, acetylation nih.gov

High-Throughput Screening for Molecular Interactions with Unconventional Targets (In Vitro)

While the primary activity of this compound is well-characterized, its interaction with other biological targets is less understood. High-throughput screening (HTS) provides a mechanism to rapidly test a compound against a large number of biological targets, potentially uncovering novel activities. The partial conversion of its parent compound, norethisterone, to the estrogenic compound ethinylestradiol suggests a complex metabolic and activity profile that warrants broader investigation. nih.gov

Future research directions include:

Expanded Target Panels: Screening this compound and its metabolites against diverse panels of receptors, enzymes, and ion channels. This could include targets involved in inflammation, cancer cell proliferation, or neuro-activity, moving beyond the endocrine system. For example, screening against panels of steroidogenic enzymes like 17β-hydroxysteroid dehydrogenases or 5α-reductase could reveal inhibitory or modulatory effects. acs.orgportico.org

Phenotypic Screening: Utilizing cell-based assays to screen for effects on cellular phenotypes, such as apoptosis, cell cycle progression, or differentiation. This approach does not require a pre-defined target and can uncover unexpected mechanisms of action. Studies on other synthetic steroids have used antiproliferative assays against cancer cell lines to establish structure-activity relationships (SARs). nih.gov

In Vitro Steroid Profiling: Employing advanced analytical techniques like GC/MS/MS to develop in vitro evaluation systems. nih.gov Exposing cell lines like H295R (human adrenocortical cells) to the compound and comprehensively analyzing the resulting changes in the cellular steroid profile can provide deep insights into its effects on steroidogenesis.

Development of Integrated Computational-Experimental Workflows for Predictive SAR

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. For 19-norsteroids, quantitative structure-activity relationship (QSAR) models have been developed to correlate molecular descriptors with anabolic and androgenic activities. usfq.edu.ecresearchgate.net These models have identified that electronic properties, such as the HOMO-LUMO energy gap and net atomic charges, are key to receptor interaction. usfq.edu.ec

The future of SAR lies in integrating computational predictions with experimental validation in a cyclical workflow:

Predictive Modeling: Using existing QSAR data to build more sophisticated models that can predict the activity of hypothetical analogs of this compound.

Computational Design: Employing these models to design a small, focused library of new analogs with predicted high activity or selectivity for a specific target.

Synthesis and Validation: Synthesizing the designed compounds and experimentally testing their activity.

Model Refinement: Feeding the new experimental data back into the computational model to improve its predictive power for the next cycle.

This iterative process accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest probability of success.

Application of AI and Machine Learning in Chemical Space Exploration for Novel this compound Analogs

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by navigating the vastness of chemical space to design novel molecules. nih.govnih.gov For a scaffold like this compound, these technologies offer an unprecedented opportunity to explore structural variations far beyond what is achievable through traditional medicinal chemistry intuition alone.

Emerging applications in this field include:

De Novo Drug Design: Using generative AI models, such as Generative Adversarial Networks (GANs) or Recurrent Neural Networks (RNNs), to design novel molecules from the ground up. actascientific.com These models can be trained on datasets of known steroids and their activities to generate new structures that are predicted to be active and possess desirable properties.

Exploring Chemical Space: The number of potential "drug-like" organic molecules is estimated to be enormous (10²³ to 10⁶⁰). researchgate.net AI can explore this space much more efficiently than physical screening, identifying novel analog scaffolds that retain key pharmacophoric features of the parent molecule but have entirely new ring structures or substituent patterns. researchgate.netnih.gov

Predicting Off-Target Interactions: AI models can be trained to predict potential interactions with multiple targets, helping to design analogs with improved selectivity and to anticipate potential polypharmacology. nih.gov This is crucial for designing compounds with more precise biological effects.

Accelerating Synthesis Planning: AI tools are also being developed to assist in retrosynthesis, predicting viable and efficient synthetic routes for the novel analogs designed by generative models. researchgate.net

Platforms like Receptor.AI are already developing suites of predictive and generative models for tasks like high-throughput docking and predicting protein-protein interactions, showcasing the growing power of AI in the core tasks of drug discovery. receptor.ai The application of such technologies will be instrumental in designing the next generation of analogs based on the this compound framework.

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 19-norpregn-4-en-20-yn-17-yl acetate?

  • Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, FTIR) and chromatographic methods (HPLC or LC-MS) to verify the compound’s stereochemistry and functional groups. Cross-reference with IUPAC nomenclature (e.g., "17α-Ethynyl-19-nortestosterone acetate") and CAS Registry Number (51-98-9) from pharmacopeial standards . Ensure alignment with reported molecular formulae (C₂₂H₂₈O₃) and key structural features such as the 17α-acetoxy group and 4-en-3-one moiety .

Q. What synthetic routes are documented for this compound?

  • Methodological Answer : Synthesize the compound via acetylation of norethisterone (17α-ethynyl-19-nortestosterone) using acetic anhydride under controlled conditions. Monitor reaction intermediates (e.g., 6β-hydroxy or 3,20-dioxo derivatives) using TLC or GC-MS to ensure purity. Refer to process impurity profiles (e.g., 3,6-dioxo derivatives) in pharmacopeial guidelines to optimize yield and minimize byproducts .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Employ solid-phase extraction (SPE) followed by HPLC-MS/MS with deuterated internal standards (e.g., HNE-MA-d3 or MDA-d2) for high sensitivity. Validate the method using synthetic urine or plasma spiked with known concentrations, adhering to NIH guidelines for reproducibility and linearity (R² ≥ 0.99) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct comparative studies using standardized in vitro models (e.g., progesterone receptor binding assays) and control for variables like solvent effects (e.g., DMSO concentration ≤ 0.1%). Cross-validate findings with structural analogs (e.g., norethisterone enanthate) to isolate structure-activity relationships. Use statistical tools (ANOVA with post-hoc tests) to analyze discrepancies between studies .

Q. What strategies mitigate interference from process impurities during pharmacological assays?

  • Methodological Answer : Characterize impurities (e.g., 6β-acetyl-3-oxo derivatives) via high-resolution LC-QTOF-MS and exclude peaks with >0.1% abundance. Apply orthogonal purification methods (e.g., preparative HPLC with C18 columns) and validate purity using pharmacopeial impurity limits . Include impurity-specific controls in bioassays to assess their impact on receptor binding or metabolic stability.

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation products (e.g., 3-oxo or 20-yn hydrolysis derivatives) via LC-MS. Establish degradation kinetics using Arrhenius modeling and validate shelf-life predictions with real-time data. Include photostability assessments (ICH Q1B guidelines) for light-sensitive derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.